3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone

Description

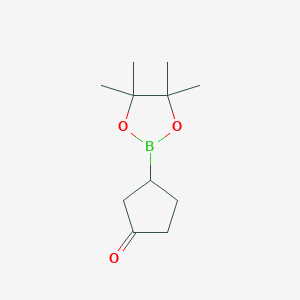

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone (C₁₆H₂₃BO₃, MW 274.81 g/mol) is a boronate ester derivative featuring a cyclopentanone core. This compound is characterized by its ketone functional group and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety, which confers stability and utility in cross-coupling reactions . Key spectral data include:

- HRMS (ESI+): [M+H]⁺ observed at m/z 275.1819 (calcd. 275.1819) .

- IR (NaCl): Peaks at 1366 cm⁻¹ (B–O stretching) and 854 cm⁻¹ (cyclopentanone ring vibrations) . The ketone group enhances reactivity for subsequent functionalization, while the boronate ester enables participation in Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)8-5-6-9(13)7-8/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLFXZQPFUVKQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound is likely to interact with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process often occurs in the presence of a palladium catalyst.

Biochemical Pathways

It’s known that borylation reactions can lead to the formation of organoboron compounds, which are useful in organic synthesis and medicinal chemistry.

Pharmacokinetics

The solubility of the compound in acetone suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with. Given its potential role in borylation reactions, it may facilitate the synthesis of complex organic molecules.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H21BO3

- Molecular Weight : 221.11 g/mol

- CAS Number : 101801001

- IUPAC Name : 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Recent studies have indicated that compounds with similar dioxaborolane structures can act as inhibitors of key enzymes involved in cellular signaling pathways.

Key Enzyme Inhibition

- GSK-3β Inhibition :

- Anti-inflammatory Activity :

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | Target/Effect | IC50 (nM) | Reference |

|---|---|---|---|

| GSK-3β Inhibition | Enzyme Inhibition | 8 | |

| Anti-inflammatory Activity | IL-6 Reduction | Not specified | |

| Cytotoxicity | Cell Viability (HT-22 Cells) | >1000 |

Case Study 1: Neuroprotection

In a study examining neuroprotective agents in models of neurodegeneration, derivatives of the dioxaborolane structure were assessed for their ability to protect neuronal cells from oxidative stress. The findings indicated that specific modifications to the dioxaborolane moiety enhanced neuroprotection without significant cytotoxic effects at therapeutic concentrations .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of boron-containing compounds. The results suggested that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related boronate esters with differing substituents (Table 1):

Key Observations :

- Ring Strain: The cyclopentanone’s five-membered ring introduces strain, which may influence reactivity in nucleophilic additions or ring-opening reactions.

Physical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

Insights :

- Higher melting points in isoindoline-dione derivatives (e.g., 170–173°C ) correlate with extended aromaticity and hydrogen bonding.

- Boron chemical shifts (¹¹B-NMR) remain consistent (~30–32 ppm), indicating minimal electronic perturbation from substituents .

Cross-Coupling Reactions

All compounds participate in Suzuki-Miyaura coupling due to the boronate ester group. However:

- Cyclopentanone derivative: The ketone allows post-coupling transformations (e.g., reductions to cyclopentanol or condensations) .

Functionalization Potential

- Cyclopentanone: Susceptible to nucleophilic attack (e.g., Grignard additions) and keto-enol tautomerism, enabling diverse derivatization .

- Pyridine derivative : The nitrogen atom facilitates coordination chemistry and heterocyclic functionalization .

Commercial Availability and Pricing

- Cyclopentanone derivative: Not explicitly listed in catalogs, suggesting specialized synthesis is required .

- Phenol derivative: Priced at ¥31,100/5g (Kanto Reagents, 2022) .

- Pyridine derivative : Priced at ¥12,300/1g (Kanto Reagents, 2022) .

Q & A

Q. What are the established synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentanone, and how are purity and yield optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling or direct borylation of cyclopentanone derivatives. For example, General Procedure 11 involves reacting a cyclopentanone precursor with a diboron reagent (e.g., bis(pinacolato)diboron) under inert conditions. Purification via Work Up Procedure 2 (e.g., silica gel chromatography with EtOAc/hexanes, Rf = 0.32) yields a colorless oil . Yield optimization often requires tuning catalyst loading (e.g., Pd(dppf)Cl2), reaction temperature (40–80°C), and stoichiometry of the boronating agent .

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

- <sup>1</sup>H/<sup>13</sup>C/<sup>11</sup>B NMR : Peaks at δ 33.8 (broad singlet, <sup>11</sup>B) confirm boron incorporation .

- TLC : Rf = 0.32 (1:4 EtOAc/hexanes) monitors reaction progress .

- HRMS : Matches calculated values (e.g., [M+H]<sup>+</sup> at 275.1819) .

- IR : Absorptions near 1366 cm<sup>−1</sup> (B–O stretching) .

Q. What are the stability and storage recommendations for this compound?

The compound is sensitive to moisture and oxygen. Store at 2–8°C under inert gas (Ar/N2) in amber vials. Solubility in common organic solvents (e.g., THF, DCM) allows preparation of stock solutions for immediate use .

Q. What purification techniques are effective for removing by-products?

Silica gel chromatography (hexanes/EtOAc gradients) resolves impurities like unreacted boronate esters. For polar by-products, Work Up Procedure 1 (tetrachloroethylene extraction) is recommended .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed cross-coupling reactions compared to aryl/alkyl boronate esters?

The cyclopentanone moiety introduces steric hindrance, slowing transmetallation steps in Suzuki-Miyaura couplings. Kinetic studies show lower yields (e.g., 27% for biaryl formation) compared to aryl boronate analogs. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80°C) .

Q. What mechanistic insights explain contradictions in coupling efficiency across studies?

Discrepancies arise from competing β-hydride elimination in alkyl boronate intermediates. Computational studies suggest the ketone group stabilizes transition states but increases steric bulk. Contrast with methyl 3-(pinacolatoboryl)-2-octenoate (higher yields due to conjugation) highlights electronic vs. steric trade-offs .

Q. How can reaction conditions be tailored for enantioselective transformations?

Chiral ligands (e.g., BINAP or Josiphos) paired with Pd(0) catalysts enable asymmetric alkylation. A recent protocol achieved 85% ee using tert-butyl 3-(pinacolatoboryl)butanoate under CO atmosphere (1 atm, 60°C) .

Q. What impurities are commonly observed, and how are they identified?

Q. What role does this compound play in multicomponent reactions for heterocycle synthesis?

It serves as a boronate donor in Petasis-type reactions. For example, coupling with aldehydes and amines yields substituted pyrrolidines (60–75% yield, THF, 25°C). The ketone group directs regioselectivity via iminium intermediate stabilization .

Q. How is crystallographic data utilized to validate its structure?

Single-crystal X-ray diffraction of analogs (e.g., 3-(pinacolatoboryl)aniline ) confirms tetrahedral boron geometry and bond lengths (B–O ≈ 1.37 Å). Data refinement uses SHELXL for accuracy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.